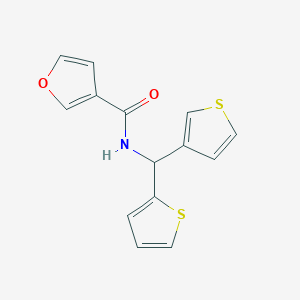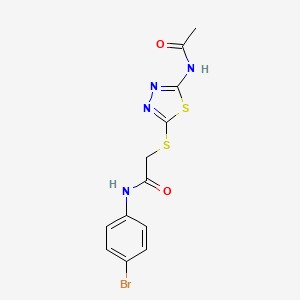![molecular formula C20H24F3NO3 B2673203 {3-[4-(Trifluoromethyl)phenyl]propyl}[(3,4,5-trimethoxyphenyl)methyl]amine CAS No. 1204296-75-2](/img/structure/B2673203.png)
{3-[4-(Trifluoromethyl)phenyl]propyl}[(3,4,5-trimethoxyphenyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains a trifluoromethyl group, which is a common functional group in many pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl-containing compounds are often synthesized using various methods, including the use of trifluoromethylpyridines .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups. For example, compounds with a trifluoromethyl group often have unique physicochemical properties .Wissenschaftliche Forschungsanwendungen
Environmental Science and Pollution Control
PFAS Removal Using Amine-Functionalized Sorbents : Amine-containing sorbents, including those with structures related to the specified chemical compound, have been studied for their effectiveness in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These sorbents leverage electrostatic interactions, hydrophobic interactions, and specific morphologies to capture PFAS, offering an alternative solution for water and wastewater treatment at low concentrations (Ateia et al., 2019).
Health and Medicine
Biogenic Amines in Food Safety : Biogenic amines, formed by the decarboxylation of amino acids in food, are critical for food safety and quality. The analysis and understanding of these compounds are essential for assuring the safety of fish products, with significant implications for human health. Research into the roles of histamine, cadaverine, and putrescine has contributed to our understanding of food intoxication and spoilage, as well as the formation of nitrosamines, which have known adverse health effects (Bulushi et al., 2009).
Chemical Synthesis and Industrial Applications
Advanced Oxidation Processes for Amine Degradation : Nitrogen-containing compounds, including amines and their derivatives, are extensively used in various industries. Advanced oxidation processes (AOPs) have been identified as effective methods for the degradation of these compounds, addressing the global concern for their persistence and toxicity in water. The review of AOPs provides insights into degradation efficiencies, reaction mechanisms, and the development of technologies focusing on the degradation of amine-based compounds, showcasing the potential for environmental remediation and safer industrial practices (Bhat & Gogate, 2021).
Zukünftige Richtungen
Trifluoromethyl-containing compounds are of significant interest in various fields, including pharmaceuticals and agrochemicals . Therefore, it is expected that research into these types of compounds, including “{3-[4-(Trifluoromethyl)phenyl]propyl}[(3,4,5-trimethoxyphenyl)methyl]amine”, will continue in the future.
Eigenschaften
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3NO3/c1-25-17-11-15(12-18(26-2)19(17)27-3)13-24-10-4-5-14-6-8-16(9-7-14)20(21,22)23/h6-9,11-12,24H,4-5,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRFURNYKRHJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCCCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2673122.png)
![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2673123.png)
![N-(3-methoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2673124.png)

![Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B2673128.png)
![4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2673131.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2673132.png)
![N-(4-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2673133.png)

![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2673136.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2673140.png)
![5-[(2-chlorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2673142.png)
